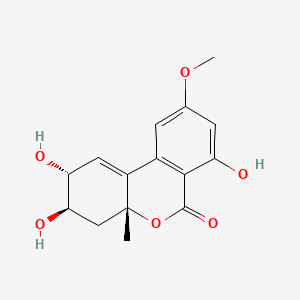

(-)-Altenuene

Vue d'ensemble

Description

(-)-Altenuene is a natural mycotoxin that was first isolated from A. tenuis. It has antioxidant activity and inhibits cholinesterases. Unlike tenuazonic acid, this compound does not display toxicity as assessed by the chicken embryo assay. This compound does not display significant topoisomerase inhibitory activity, unlike alternariol.

Altenuene is a benzochromenone mycotoxin isolated from the fungus Allernaria tenuis. It has a role as a mycotoxin.

Applications De Recherche Scientifique

Electrochemical Behavior and Acidic Properties : Altenuene's electrooxidation on a glassy carbon disk electrode was studied, revealing complex reaction mechanisms and determining its diffusion coefficient, apparent formal potential, and electron number. This study also determined altenuene's acid dissociation constant using UV–vis spectrophotometry (Molina, Zón, & Fernández, 2002).

Oxidative Metabolism in Mammals : Research on the oxidative metabolism of altenuene in mammals showed that both altenuene and isoaltenuene form major metabolites through hydroxylation. This metabolic pattern was observed in microsomes from different animal species, including humans (Pfeiffer et al., 2009).

Cytotoxic Effects on NIH/3T3 Cells : A study on the cytotoxic effects of altenuene on NIH/3T3 cells found that it inhibited cell proliferation and induced cell cycle arrest in the G2/M phase, suggesting a possible mechanism for carcinogenesis of alternaria (Dong Ziming, 2008).

Antibiotic Activity Against Gram-Positive Bacteria : Altenuene derivatives from an unidentified freshwater fungus showed antibiotic activity against Gram-positive bacteria, highlighting its potential use in antimicrobial applications (Jiao, Gloer, Campbell, & Shearer, 2006).

Total Synthesis of Altenuene and Isoaltenuene : The total synthesis of altenuene and isoaltenuene, starting with quinic acid and acetal-protected phloroglucinic acid, was achieved, opening pathways for the study and application of these toxins (Altemoeller, Podlech, & Fenske, 2006).

Stability Upon Bread Baking : Research into the stability of altenuene upon bread baking found that it degrades significantly during dry baking, which is relevant for food safety and mycotoxin control (Siegel et al., 2010).

Toxicity in the Chicken Embryo Assay : A study on the effects of altenuene in the chicken embryo assay found no mortality or teratogenic effect at certain doses, providing insights into its toxicological profile (Griffin & Chu, 1983).

Detection Methods : Methods for detecting altenuene in various matrices, such as liquid chromatography-electrochemical detection with online generated bromine, have been developed, highlighting the importance of accurate quantification in food safety (Palmisano, Sibilia, & Visconti, 1990).

Orientations Futures

Propriétés

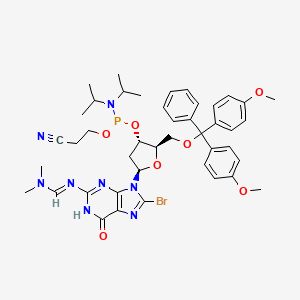

IUPAC Name |

(2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTXEATDNFMMY-IXPVHAAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29752-43-0, 889101-41-1 | |

| Record name | Altenuene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29752-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of altenuene?

A1: Altenuene has a molecular formula of C15H14O6 and a molecular weight of 290.26 g/mol.

Q2: What spectroscopic data is available for altenuene's structural characterization?

A2: Researchers utilize various spectroscopic techniques, including UV, IR, MS, and NMR (1H and 13C) spectroscopy, to elucidate the structure of altenuene and its derivatives [, , , ].

Q3: Does the stereochemistry of altenuene affect its biological activity?

A3: Yes, the stereochemistry of altenuene plays a role in its biological activity. For instance, isoaltenuene, a diastereoisomer of altenuene with an inverted configuration at C-2', exhibits minor phytotoxic activity on tomato leaves compared to altenuene [].

Q4: Have any studies explored modifying the altenuene structure to alter its activity?

A4: While specific studies focusing on targeted structural modifications of altenuene are limited, the synthesis of altenuene backbone analogs through iodine(III)-participated Umpolung diesterification provides a foundation for exploring structure-activity relationships []. Further research is needed to understand the impact of specific structural modifications on altenuene's activity and toxicological profile.

Q5: Does altenuene cause DNA damage?

A6: While altenuene itself has not been shown to directly cause DNA damage, a related Alternaria toxin, alternariol, exhibits DNA-damaging properties, potentially by acting as a topoisomerase poison [].

Q6: How is altenuene metabolized in mammals?

A7: In vitro studies using rat, pig, and human liver microsomes suggest that altenuene undergoes oxidative metabolism, primarily forming 8-hydroxyaltenuene. Minor metabolites include 10-hydroxyaltenuene and two stereoisomers of 4-hydroxyaltenuene [].

Q7: What are the potential health risks associated with altenuene exposure?

A7: While altenuene exhibits low acute toxicity, its long-term effects are not fully understood. More research is needed to assess the potential health risks associated with chronic exposure to altenuene through contaminated food.

Q8: What types of food products are commonly contaminated with altenuene?

A9: Altenuene has been detected in various food commodities, including fruits (tomatoes, apples, olives, grapes), cereals (wheat, sorghum), sunflower seeds, and oilseed rape meal [, , , , ].

Q9: What analytical methods are used to detect and quantify altenuene in food samples?

A10: Analytical methods for altenuene determination often involve extraction with solvents like chloroform or acetonitrile followed by chromatographic separation techniques like thin-layer chromatography (TLC) [, ] and high-performance liquid chromatography (HPLC) coupled with various detectors such as UV, fluorescence, electrochemical, and mass spectrometry (MS) [, , , , , ].

Q10: What are the challenges in analyzing altenuene in complex food matrices?

A12: The complex matrices of food samples can interfere with altenuene detection and quantification. Effective sample preparation methods, such as QuEChERS combined with solid-phase extraction (SPE), are crucial for removing interfering compounds and concentrating analytes before instrumental analysis [, ].

Q11: What are the key areas for future research on altenuene?

A11: Key areas for future research include:

- Endophytic Fungi: Altenuene and its derivatives have also been isolated from endophytic fungi, which reside within plants without causing disease [, , , , , ]. This finding suggests the potential for exploring these fungi as alternative sources of altenuene for research or industrial applications.

- Antibacterial Activity: Some altenuene derivatives, such as altenuisol and 4-hydroxyalternariol-9-methyl ether, have shown antibacterial activity against specific bacterial pathogens []. This discovery warrants further investigation into their potential as novel antibiotic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.